molecular formula C4H7ClN2 B14397817 6-Chloro-1,6-diazabicyclo[3.1.0]hexane CAS No. 87689-20-1

6-Chloro-1,6-diazabicyclo[3.1.0]hexane

Cat. No.: B14397817
CAS No.: 87689-20-1
M. Wt: 118.56 g/mol
InChI Key: FWQZKQBYUMWDRD-UHFFFAOYSA-N
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Description

6-Chloro-1,6-diazabicyclo[3.1.0]hexane is a heterocyclic compound containing nitrogen and chlorine atoms. This compound is part of the diazabicyclohexane family, which is known for its unique bicyclic structure. The presence of chlorine and nitrogen atoms in the ring system imparts distinct chemical properties, making it an interesting subject for various scientific studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-1,6-diazabicyclo[3.1.0]hexane typically involves cyclization reactions. One common method is the intramolecular cyclopropanation of alpha-diazoacetates using transition metal catalysts such as ruthenium (Ru(II)) . The reaction conditions often include the use of solvents like anhydrous tetrahydrofuran (THF) and bases such as sodium bicarbonate .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the principles of large-scale synthesis would likely involve optimizing the cyclization reactions to achieve higher yields and purity. This could include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

6-Chloro-1,6-diazabicyclo[3.1.0]hexane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, where the chlorine atom can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium azide in dimethylformamide (DMF).

Major Products

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of amines.

    Substitution: Formation of azido derivatives.

Scientific Research Applications

6-Chloro-1,6-diazabicyclo[3.1.0]hexane has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6-Chloro-1,6-diazabicyclo[3.1.0]hexane involves its interaction with molecular targets such as enzymes and receptors. The chlorine and nitrogen atoms in the bicyclic structure allow it to form strong interactions with biological molecules, potentially inhibiting or modifying their activity. This makes it a valuable compound in medicinal chemistry for the development of enzyme inhibitors and receptor modulators .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Chloro-1,6-diazabicyclo[3.1.0]hexane is unique due to the presence of a chlorine atom, which imparts distinct reactivity and potential biological activity. This sets it apart from other similar compounds that may lack the chlorine atom or have different substituents.

Properties

CAS No.

87689-20-1

Molecular Formula

C4H7ClN2

Molecular Weight

118.56 g/mol

IUPAC Name

6-chloro-1,6-diazabicyclo[3.1.0]hexane

InChI

InChI=1S/C4H7ClN2/c5-7-4-2-1-3-6(4)7/h4H,1-3H2

InChI Key

FWQZKQBYUMWDRD-UHFFFAOYSA-N

Canonical SMILES

C1CC2N(C1)N2Cl

Origin of Product

United States

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